(+)-(S)-(R)-BPPFA
Description
Contextualization of Chiral Ligands in Enantioselective Synthesis
Enantioselective synthesis, also known as asymmetric synthesis, is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. wikipedia.org It is defined by IUPAC as "a chemical reaction (or reaction sequence) in which one or more new elements of chirality are formed in a substrate molecule and which produces the stereoisomeric (enantiomeric or diastereomeric) products in unequal amounts." wikipedia.org Since enantiomers possess identical physical properties, their separation can be challenging. Therefore, methods that directly favor the formation of one enantiomer over the other are of paramount importance.
The primary strategy to achieve this bias is through asymmetric catalysis, which utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. wikipedia.org The heart of most of these catalysts is a chiral ligand, a molecule that coordinates to a metal center and creates a chiral environment. tcichemicals.com This chiral space forces the reacting molecules (substrates) to approach the metal center in a specific orientation, lowering the activation energy for the pathway leading to one enantiomer while raising it for the other. wikipedia.org The effectiveness of a chiral ligand is determined by its ability to create a well-defined and sterically demanding asymmetric pocket around the metal, thereby maximizing the energetic difference between the transition states leading to the two enantiomers. Chiral phosphine (B1218219) ligands have proven to be particularly successful in this regard, playing a pivotal role in numerous transition-metal-catalyzed asymmetric reactions. tcichemicals.com
Historical Development and Significance of Ferrocene-Derived Chiral Ligands
The story of ferrocene-based ligands begins with the serendipitous discovery of ferrocene (B1249389) itself in 1951. researchgate.net Its unique "sandwich" structure, consisting of an iron atom situated between two parallel cyclopentadienyl (B1206354) rings, provided chemists with a novel and remarkably stable organometallic scaffold. researchgate.netacs.org The ferrocene unit is not only robust but also offers several advantages for ligand design: it is sterically bulky, its cyclopentadienyl rings can be functionalized in a controlled manner, and it possesses a unique element of chirality known as planar chirality. nih.govnih.gov Planar chirality arises when a planar group, such as a substituted cyclopentadienyl ring in ferrocene, is desymmetrized, leading to non-superimposable mirror images. nih.gov
Recognizing these unique attributes, pioneering work in the 1970s by the groups of Hayashi and Kumada launched the era of chiral ferrocenyl phosphine ligands. koreascience.krwebofproceedings.org They developed a method for the stereoselective synthesis of 1,2-disubstituted ferrocenes starting from an enantiopure precursor, N,N-dimethyl-1-ferrocenylethylamine. nih.govkoreascience.kr This breakthrough led to the creation of the first highly effective ferrocene-based chiral phosphine ligands, most notably PPFA (a monophosphine) and BPPFA (a diphosphine). webofproceedings.orgnih.gov These ligands, which possess both central chirality on the ethylamine (B1201723) side chain and planar chirality on the ferrocene backbone, proved to be exceptionally effective in a variety of nickel- and palladium-catalyzed asymmetric cross-coupling reactions, setting a new standard in the field. nih.gov The success of these initial ligands spurred the development of a vast and diverse library of ferrocene-derived ligands, which are now considered a "privileged" class in asymmetric catalysis. rsc.org
| Milestone | Description | Significance | Reference |
| 1951 | Accidental discovery of ferrocene. | Introduced a novel, stable "sandwich" structure to organometallic chemistry. | researchgate.net |
| 1970 | Ugi reports diastereoselective synthesis of 1,2-disubstituted ferrocenes. | Laid the groundwork for creating enantiopure ferrocene derivatives. | nih.gov |
| 1974 | Hayashi and Kumada synthesize chiral ferrocene phosphine ligands PPFA and BPPFA. | Introduced the first highly successful ferrocene-based ligands for asymmetric catalysis. | webofproceedings.org |
| 1976 | Hayashi reports the use of BPPFA and PPFA in palladium-catalyzed cross-coupling reactions. | Demonstrated the practical utility and high performance of these new ligands in C-C bond formation. | webofproceedings.org |
Genesis and Evolution of the (+)-(S)-(R)-BPPFA Ligand Architecture
The BPPFA ligand family, including the specific enantiomer this compound, is synthesized from an enantiomerically pure starting material, (S)-N,N-dimethyl-1-ferrocenylethylamine. koreascience.kroup.com The synthesis leverages a highly stereoselective ortho-lithiation process. The dimethylamino group on the chiral side chain directs the lithiation to the adjacent position on the cyclopentadienyl ring. koreascience.kr
The nomenclature this compound, or more formally (S)-N,N-Dimethyl-1-[(R)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine, precisely describes its stereochemistry. oup.comchemimpex.com
The (S) refers to the central chirality at the carbon atom of the dimethylaminoethyl side chain, which is derived from the starting material.
The (R) denotes the planar chirality of the ferrocene unit. This chirality is established during the directed lithiation and subsequent phosphination steps, which create a 1,2-disubstituted pattern on one of the cyclopentadienyl rings. koreascience.kr
The synthesis proceeds via a dilithiation of (S)-N,N-dimethyl-1-ferrocenylethylamine, followed by quenching with chlorodiphenylphosphine (B86185) (ClPPh₂) to install the two diphenylphosphino groups, one on each cyclopentadienyl ring, resulting in the (S)-(R)-BPPFA structure. koreascience.kr The presence of the amino group in the side chain is considered crucial for the high efficiency of BPPFA ligands, as it can act as a coordinating or directing group in the catalytic cycle. nih.govvulcanchem.com
The this compound ligand is a light yellow to brown crystalline solid. chemimpex.com It is recognized as an electron-rich and bulky ligand, properties that are highly desirable for creating a selective chiral pocket around a metal center. vulcanchem.com This specific architecture has proven to be highly effective in a range of asymmetric catalytic reactions, including aminations and hydrogenations, consistently delivering products with high enantioselectivity. vulcanchem.comsmolecule.com
| Property | Value | Reference |
| Full Name | (+)-(S)-N,N-Dimethyl-1-[(R)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine | mdpi.com |
| Synonym | This compound | chemimpex.com |
| Molecular Formula | C₃₈H₃₇FeNP₂ | chemimpex.com |
| Molecular Weight | 625.51 g/mol | chemimpex.com |
| Appearance | Light yellow to brown crystal | chemimpex.com |
| Melting Point | 140 - 144 °C | chemimpex.com |
| Optical Rotation | [α]²⁰/D = +330 to +360° (c=0.5 in CHCl₃) | chemimpex.com |
Properties
CAS No. |
119477-32-6 |
|---|---|
Molecular Formula |
C₃₈H₃₇FeNP₂ |
Molecular Weight |
625.5 |
Synonyms |
R-(R*,S*)]-1-[1-(dimethylamino)ethyl]-1’,2-bis(diphenylphosphino)-ferrocene; |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization of + S R Bppfa
Stereoselective Synthetic Pathways to (+)-(S)-(R)-BPPFA and its Precursors
The synthesis of this compound relies on a highly stereoselective process starting from an optically pure precursor, which ensures the correct configuration of the final ligand. oup.comresearchgate.netresearchgate.net This method capitalizes on the directed lithiation of a ferrocene (B1249389) derivative, followed by phosphination.
The core synthetic route to this compound involves a stepwise lithiation and phosphination of the optically active precursor, (S)-N,N-dimethyl-1-ferrocenylethylamine. oup.com This strategy is crucial for introducing the two diphenylphosphino groups onto the ferrocene core with high stereoselectivity.
The process begins with the lithiation of (S)-N,N-dimethyl-1-ferrocenylethylamine using butyllithium (B86547) in ether. oup.com This initial lithiation occurs stereoselectively at the C2 position of the cyclopentadienyl (B1206354) ring, directed by the chiral dimethylaminoethyl side chain. oup.com A subsequent lithiation step, carried out with butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), introduces a second lithium atom onto the other cyclopentadienyl ring at the C1' position. oup.comkoreascience.kr
The resulting dilithioferrocene intermediate is then treated with chlorodiphenylphosphine (B86185). This phosphination step introduces the two diphenylphosphino groups, yielding (S)-N,N-dimethyl-1-[(R)-1′,2-bis(diphenylphosphino)ferrocenyl]ethylamine, or (S)-(R)-BPPFA, in good yield. oup.com The high stereoselectivity of the initial lithiation, which preferentially forms the (R)-configuration at the newly generated plane of chirality, is a key factor in obtaining the desired (S)-(R) diastereomer. oup.com An analogous method can be used to prepare the bis(dimethylphosphino) derivative, (S)-(R)-BMPFA, by using chlorodimethylphosphine (B1581527) in the final step. oup.com
The foundation for the stereoselective synthesis of this compound is the availability of its optically pure amine precursor, N,N-dimethyl-1-ferrocenylethylamine. oup.comoup.com The synthesis of this precursor starts from ferrocenyl methyl ketone, which is converted to N,N-dimethyl-1-ferrocenylethylamine via reductive amination. The resulting racemic amine is then resolved into its enantiomers.
The optical resolution is classically achieved through the fractional crystallization of its diastereomeric salts formed with a chiral resolving agent, such as (+)-tartaric acid, from a solvent like aqueous acetone. oup.com This process separates the (S) and (R) enantiomers of the amine, allowing for the isolation of the desired (S)-enantiomer, which serves as the starting material for the synthesis of this compound. oup.comoup.com The isolated, optically pure (S)-N,N-dimethyl-1-ferrocenylethylamine is the key building block that dictates the absolute configuration of the final ligand. oup.comresearchgate.netresearchgate.net
Lithiation-Phosphination Strategies
Chemical Modifications and Analog Design
To investigate the structure-activity relationship and expand the utility of BPPFA in asymmetric catalysis, numerous analogs have been synthesized. These modifications target the phosphine (B1218219) groups, the aminoethyl side chain, and the ferrocene backbone itself. oup.comrsc.orgoup.com
Modifications to the phosphine groups primarily involve changing the aryl or alkyl substituents on the phosphorus atoms. This allows for tuning the electronic and steric properties of the ligand. For instance, the diphenylphosphino groups can be replaced with other diarylphosphino or dialkylphosphino groups. oup.com A notable example is the synthesis of (S)-(R)-BMPFA, the bis(dimethylphosphino) analog of BPPFA, which is prepared using chlorodimethylphosphine in the phosphination step. oup.com Another approach involves creating derivatives where one of the phosphine groups is different from the other, leading to unsymmetrical ligands. For example, (R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyl-di-tert-butylphosphine and its dicyclohexylphosphine (B1630591) analog have been prepared. google.com
The aminoethyl side chain of BPPFA offers multiple points for derivatization, including the amino group itself and the asymmetric carbon.
Amino Group Substitution: The dimethylamino group can be stereospecifically replaced by other functional groups. This is often achieved by first converting the amine to a better leaving group, such as an acetate (B1210297), followed by nucleophilic substitution. oup.com This method has been used to synthesize analogs with different dialkylamino groups (e.g., diethylamino, piperidino), as well as hydroxyl or methoxy (B1213986) groups, at the 1-position of the ethyl side chain. oup.comresearchgate.netresearchgate.netoup.com
N-Methyl Group Exchange: In another modification strategy, one of the N-methyl groups is exchanged for a long alkyl chain, such as a C4 or C10 chain, which can be terminated with a functional group like a methoxycarbonyl. rsc.orgrsc.org These modifications can be used to immobilize the ligand on a support like silica (B1680970). rsc.orgrsc.org
Asymmetric Carbon Substitution: To study the steric effect of the asymmetric center, the methyl group attached to this carbon has been replaced with bulkier groups like isopropyl or phenyl. oup.comoup.com These analogs were synthesized starting from the corresponding modified ferrocenylamines. oup.com
Below is a table summarizing some of the synthesized BPPFA analogs with side-chain modifications.
| Analog Name | Modification Description | Starting Material | Reference(s) |
| BPPFA-IP | Methyl group on the asymmetric carbon replaced by an isopropyl group. | N,N-Dimethyl-1-ferrocenyl-2-methylpropylamine | oup.com |
| BPPFA-Ph | Methyl group on the asymmetric carbon replaced by a phenyl group. | N,N-Dimethyl-α-ferrocenylbenzylamine | oup.com |
| BPPFOH | Dimethylamino group replaced by a hydroxyl group. | (S)-(R)-BPPFA | oup.com |
| BPPFOMe | Dimethylamino group replaced by a methoxy group. | (S)-(R)-BPPFA | oup.com |
| (S,R)-(+)-3a | One N-methyl group replaced by a -(CH₂)₁₀COOMe chain. | (S)-(R)-BPPFA derivative | rsc.org |
| (S,R)-(+)-3b | One N-methyl group replaced by a -(CH₂)₄COOMe chain. | (S)-(R)-BPPFA derivative | rsc.org |
This table is not exhaustive but provides representative examples of side-chain derivatization.
The ferrocenyl backbone provides a rigid and sterically defined scaffold. Variations in this backbone typically involve altering the substitution pattern of the phosphine groups on the cyclopentadienyl rings. The standard BPPFA ligand has a 1,2-disubstitution on one ring and a 1'-substitution on the other. oup.com
One significant variation is the synthesis of ligands where both phosphine groups are on the same cyclopentadienyl ring. For example, the lithiation of (S)-(R)-PPFA (which has a single phosphine group at the 2-position) followed by phosphination can lead to the formation of N,N-dimethyl-1-[2,5-bis(diphenylphosphino)ferrocenyl]ethylamine, where both phosphine groups are on the same ring, rather than the 1,1'-disubstituted BPPFA. oup.com The flexibility of the ferrocene structure allows the cyclopentadienyl rings to tilt and rotate, which can be influenced by the substitution pattern and the coordination to a metal center. acs.orgresearchgate.net These structural changes can significantly impact the ligand's bite angle and the chiral environment it creates in a catalyst.
Table of Mentioned Chemical Compounds
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | (+)-(S)-N,N-Dimethyl-1-[(R)-1′,2-bis(diphenylphosphino)ferrocenyl]ethylamine |
| (S)-(R)-BMPFA | (S)-N,N-Dimethyl-1-[(R)-1′,2-bis(dimethylphosphino)ferrocenyl]ethylamine |
| (S)-(R)-PPFA | (S)-N,N-Dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine |
| BPPFA-IP | (S)-N,N-Dimethyl-1-[(R)-1',2-bis(diphenylphosphino)ferrocenyl]-2-methylpropylamine |
| BPPFA-Ph | (S)-α-[(R)-1',2-Bis(diphenylphosphino)ferrocenyl]-N,N-dimethylbenzylamine |
| BPPFOH | (S)-1-[(R)-1',2-Bis(diphenylphosphino)ferrocenyl]ethanol |
| BPPFOMe | (S)-1-[(R)-1',2-Bis(diphenylphosphino)ferrocenyl]-1-methoxyethane |
| TMEDA | N,N,N',N'-Tetramethylethylenediamine |
| DIOP | 1,4-Bis(diphenylphosphino)-1,4-dideoxy-2,3-O-isopropylidene-threitol |
| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl |
| PPM | (2S,4S)-N-(tert-Butoxycarbonyl)-4-(diphenylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine |
| CHIRAPHOS | (2S,3S)-Bis(diphenylphosphino)butane |
Side Chain Derivatization
Immobilization Techniques for Heterogenized Catalysis
The transition from homogeneous to heterogeneous catalysis is a critical step toward developing more sustainable and economically viable chemical processes. Immobilizing a homogeneous catalyst, such as a metal complex of this compound, onto a solid support facilitates catalyst recovery and reuse, minimizes metal contamination in the product, and can, in some cases, enhance catalytic activity and stability. The primary strategies for heterogenization involve anchoring the catalyst onto inorganic materials like silica or incorporating it into organic polymer matrices. core.ac.uk These methods aim to combine the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous systems. core.ac.uk
Silica-Supported Derivatives
Silica-based materials are among the most common supports for catalyst immobilization due to their high surface area, mechanical robustness, chemical inertness, and the well-established chemistry for surface functionalization. nih.govresearchgate.net The heterogenization of BPPFA and related ferrocenylphosphine ligands on silica can be achieved through several methods, primarily grafting or co-condensation (sol-gel) techniques. nih.gov
One common strategy involves modifying the BPPFA ligand with a functional group, such as a triethoxysilyl group, that can covalently bond to the silica surface. This can be achieved by reacting a derivative of the ligand with an appropriate silane (B1218182) precursor. The resulting silyl-functionalized ligand is then grafted onto the surface of pre-formed silica gel. nih.gov An alternative is the sol-gel method, where the silyl-functionalized ligand is co-polymerized with a silica precursor like tetraethoxysilane (TEOS). This approach can embed the catalytic sites within the silica matrix as it forms. nih.gov
Research has shown that the performance of these silica-supported catalysts can be influenced by the nature of the silica and the method of immobilization. For instance, a study involving the immobilization of a chiral ferrocenyl ligand on amorphous silica gel showed that the resulting catalyst had lower activity in Rh-catalyzed hydrogenation compared to its homogeneous counterpart. nih.gov The catalyst anchored to amorphous silica with protected silanol (B1196071) groups initially showed better performance, but its activity decreased upon recycling. nih.gov
The following table summarizes findings on silica-supported BPPFA and related ferrocenylphosphine catalysts.
| Ligand/Catalyst System | Support Material | Immobilization Method | Application | Key Findings | Reference |
| Rh-(S)-(R)-BPPFA complex | Hectorite (clay silicate) | Ion-exchange | Asymmetric Hydrogenation | Basal spacing of 2.72 nm indicated successful intercalation of the complex. | researchgate.net |
| Chiral Ferrocenyl Ligand | Amorphous Silica Gel | Grafting | Rh-catalyzed Hydrogenation | Low activity and enantioselectivity compared to the homogeneous analog. | nih.gov |
| Ir-Ferrocenyl Diphosphine | Silica | Site Isolation via Grafting | Imine Hydrogenation | Excellent performance with TONs up to 120,000, preventing dimer formation. |
Polymer-Supported Systems
Organic polymers offer a versatile platform for catalyst immobilization, with properties that can be tuned by altering the monomer composition, cross-linking density, and polymer morphology. core.ac.uk Polystyrene, often cross-linked with divinylbenzene (B73037) (DVB), is a widely used support. core.ac.uktdx.cat The BPPFA ligand can be incorporated into a polymer backbone through copolymerization of a vinyl-functionalized ligand derivative or by grafting the ligand onto a pre-functionalized polymer, such as chloromethylated polystyrene (Merrifield resin). core.ac.uknih.gov
The use of polymer-supported catalysts allows for easy separation of the catalyst by simple filtration. tdx.cat Furthermore, the polymer backbone itself can sometimes positively influence the catalytic performance. The polymer chains can act as large substituents that affect the steric and electronic environment of the catalytic center, potentially leading to increased reaction rates or enantioselectivities compared to monomeric analogs.
Another approach to creating recoverable systems involves attaching the catalyst to a soluble polymer. For instance, ligands can be anchored to soluble polymers like polyethylene (B3416737) glycol (PEG) or polysiloxanes. These catalysts remain in solution during the reaction but can be precipitated by changing the solvent system, allowing for recovery.
Ionic liquids have also been employed as a medium to immobilize BPPFA-metal complexes. core.ac.uk The catalyst is dissolved in an ionic liquid phase, which is immiscible with the organic phase containing the reactants and products. This biphasic system allows the reaction to proceed at the interface or within the ionic liquid phase, with the catalyst remaining sequestered for easy separation and reuse. A palladium complex derived from (S,R)-BPPFA immobilized in the ionic liquid [bmim][PF6] was tested in the allylic substitution of (E)-1,3-diphenyl-3-acetoxyprop-1-ene, affording the product with a higher enantiopurity (68% ee) than the same reaction carried out in a conventional solvent like THF (40% ee). core.ac.uk
The table below details examples of polymer-supported BPPFA and related systems.
| Ligand/Catalyst System | Support Material | Immobilization Method | Application | Key Findings | Reference |
| Pd-(S,R)-BPPFA complex | Ionic Liquid ([bmim][PF6]) | Dissolution | Allylic Substitution | Higher enantioselectivity (68% ee) compared to reaction in THF (40% ee). | core.ac.uk |
| Dialkylphosphinobiphenyl Ligand | Merrifield Resin | Grafting | Aryl Chloride Amination | First example of aryl chloride amination with a solid-supported ligand. | nih.gov |
| Ru-BINAP Catalyst | Soluble Polymer | Anchoring | Asymmetric Hydrogenation | Nearly identical results to homogeneous system; catalyst retained high activity over four cycles. | core.ac.uk |
Coordination Chemistry and Metal Complex Formation
Formation of Transition Metal Complexes with (+)-(S)-(R)-BPPFA
The versatile coordination chemistry of this compound has been exploited to synthesize a wide range of transition metal complexes, which often serve as highly effective catalysts in asymmetric synthesis. researchgate.netresearchgate.net
Palladium complexes of BPPFA are well-documented. acs.orgrsc.orgacs.org Mononuclear palladium(0) complexes, such as Pd(BPPFA)(alkene), are formed when BPPFA reacts with a Pd(0) source in the presence of an electron-deficient alkene. acs.org Similarly, mononuclear palladium(II) complexes can be synthesized by reacting BPPFA with suitable Pd(II) precursors. acs.org
In these mononuclear complexes, BPPFA typically adopts a P,P-bidentate coordination. acs.org However, the ligand can also facilitate the formation of more complex polynuclear structures. When reacted with palladium precursors in a metal-to-ligand ratio greater than one, BPPFA can act as a bridging ligand with a κ³-N,P,P coordination mode, leading to the formation of trinuclear and tetranuclear palladium clusters. acs.org The molecular structure of one such complex, [Pd(BPPFA)(dimethyl fumarate)], has been confirmed by X-ray diffraction, illustrating the P,P-coordination. acs.org In some palladium(II) complexes, an equilibrium between (P,P)- and (P,N)-coordinated isomers has been observed in solution. acs.org
Table 1: Examples of Synthesized Palladium Complexes with BPPFA
| Complex Formula | Palladium Oxidation State | BPPFA Coordination Mode | Reference |
|---|---|---|---|
| Pd(BPPFA)(dimethyl fumarate) | 0 | P,P-bidentate | acs.org |
| Pd(BPPFA)(maleic anhydride) | 0 | P,P-bidentate | acs.org |
| [Pd(η³-2-Me-C₃H₄)(BPPFA)]TfO | II | P,P-bidentate | acs.org |
| Pd(C₆F₅)₂(BPPFA) | II | P,P-bidentate (with Pd-N interaction) | acs.org |
| PdMe₂(BPPFA) | II | P,P-bidentate (with Pd-N interaction) | acs.org |
Rhodium complexes incorporating the BPPFA ligand are frequently used as catalysts for asymmetric reactions, such as hydrogenation and dehydrogenative silylation. dicp.ac.cnacs.org For example, rhodium(I) complexes generated in situ from precursors like [Rh(cod)Cl]₂ or Rh(acac)(cod) and BPPFA have been applied in the asymmetric hydrogenation of various substrates. dicp.ac.cnmsu.edu While effective for some substrates, the use of a Rh-(R)-(S)-BPPFA catalyst resulted in the formation of a racemic product in the hydrogenation of N-acetyl-2-butylindole, indicating that the ligand's effectiveness is highly substrate-dependent. dicp.ac.cn In other applications, such as the dehydrogenative silylation of C-H bonds, rhodium catalysts with the BPPFA ligand have demonstrated the ability to produce functionalized silanes. acs.orgresearchgate.net
The interaction of BPPFA with heavier transition metals has led to the formation of novel cluster compounds. A notable example is the synthesis of a triosmium alkylidyne carbonyl cluster, (R,S)-[Os₃(μ-H)₂(CO)₉{μ₃-CPPh₂(η⁵-C₅H₄)Fe(η⁵-C₅H₃(PPh₂)CH(Me)NMe₂)}]. mdpi.comresearchgate.net This complex was prepared by reacting [Os₃(µ-H)₃(CO)₉(µ₃-CCl)] with BPPFA. mdpi.com
Interestingly, structural analysis revealed that in this high-steric-environment cluster, the BPPFA ligand coordinates to the cluster in a monodentate fashion. mdpi.com Only the diphenylphosphino group on the C₅H₄ ring is directly bonded to the apical carbon atom of the alkylidyne core. mdpi.com The other PPh₂ group on the disubstituted cyclopentadienyl (B1206354) ring remains uncoordinated, likely due to steric hindrance from the bulky triosmium core. mdpi.com This demonstrates a departure from the more common bidentate or tridentate coordination modes observed with lighter transition metals.
Table 2: Selected Bond Distances for the Triosmium Cluster with BPPFA
| Bond | Length (Å) | Reference |
|---|---|---|
| Os(1)–Os(2) | 2.896(2) | mdpi.com |
Copper Complexes
The coordination of this compound to copper has been explored, although detailed structural characterization in the literature is less common than for other metals like palladium or rhodium. Copper(I) complexes are of particular interest due to their potential applications in catalysis. The soft nature of the Cu(I) ion makes it a suitable partner for the soft phosphine (B1218219) donor atoms of BPPFA.
Research into related ferrocenylphosphine ligands provides insight into the expected coordination behavior. For instance, studies on copper(I) complexes with other phosphinoferrocene (B6310582) ligands have shown the formation of various species depending on the stoichiometry and reaction conditions. These can range from simple monomeric complexes to bridged dimeric or polymeric structures. The interaction of BPPFA with copper(I) halides can be influenced by the nature of the halide itself.
In one study, a trimeric copper(I) complex was synthesized using a chiral ferrocenylphosphine-thiolato ligand, which is structurally related to BPPFA. acs.org This highlights the tendency of copper(I) to form multinuclear complexes with such ligands.
Ruthenium and Iridium Complexes
The coordination chemistry of BPPFA with ruthenium and iridium has been investigated, particularly in the context of developing catalysts for various organic transformations. These metals, belonging to the platinum group, readily form stable complexes with phosphine ligands.
Ruthenium Complexes: Ruthenium complexes incorporating phosphine ligands are known for their catalytic activity in a wide range of reactions. While specific studies focusing solely on this compound with ruthenium are not extensively detailed in the provided search results, the general behavior can be inferred from studies on similar ferrocenylphosphine ligands. For example, ruthenium(II) half-sandwich complexes have been synthesized with other chelating ligands, resulting in pseudo-octahedral geometries. nih.gov The reaction of BPPFA with suitable ruthenium precursors, such as [RuCl2(p-cymene)]2, would be expected to yield chiral Ru(II) complexes where BPPFA acts as a bidentate ligand.
Iridium Complexes: Iridium complexes of chiral phosphine ligands are of significant interest for asymmetric hydrogenation and other transfer reactions. The reaction of [IrCl(cod)]2 (cod = 1,5-cyclooctadiene) with chiral diphosphine ligands typically leads to the formation of cationic iridium(I) complexes of the type [Ir(diphosphine)(cod)]+. researchgate.net These can then be converted into other catalytically active species. For instance, cationic iridium(cod) complexes with P,S ligands have been synthesized, which were then used in the hydrogenation of olefins. researchgate.net The coordination of BPPFA to iridium(I) is expected to form square-planar complexes. researchgate.net In some cases, depending on the specific ligand and reaction conditions, five-coordinate iridium complexes can also be formed. researchgate.net
The synthesis of iridium(III) complexes has also been reported, such as an octahedral tetrachloroiridate(III) complex with a chelating κ2N,O coordination mode from a different ligand. nih.gov This demonstrates the versatility of iridium in forming complexes with various coordination numbers and geometries.
Spectroscopic Characterization of Metal-Ligand Adducts (e.g., NMR, IR)
Spectroscopic techniques are indispensable for characterizing the formation and structure of BPPFA-metal complexes in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR spectroscopy is a powerful tool for studying BPPFA complexes.
³¹P NMR: This is arguably the most informative technique. The coordination of the phosphorus atoms of BPPFA to a metal center results in a significant downfield shift of the ³¹P NMR signal compared to the free ligand. nih.gov For the free (R,S)-bppfa ligand, two distinct signals are observed for the two non-equivalent phosphorus atoms. nih.gov Upon coordination, the magnitude of the chemical shift and the P-P coupling constants (if applicable) provide valuable information about the coordination mode (e.g., chelating vs. bridging) and the electronic environment of the phosphorus atoms. acs.org For instance, in a study of a triosmium cluster with a BPPFA derivative, a significant downfield shift of one of the ³¹P signals was attributed to the electron-withdrawing nature of the metal core. nih.gov
¹H NMR: The ¹H NMR spectra of BPPFA complexes show characteristic signals for the ferrocenyl and phenyl protons. acs.org Changes in the chemical shifts of the cyclopentadienyl protons upon coordination can provide insights into the metal-ligand interaction.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of certain functional groups and for studying the electronic effects of ligand coordination. For example, in metal carbonyl complexes, the frequency of the C-O stretching vibration (ν(CO)) is sensitive to the electron density on the metal center. Coordination of an electron-donating ligand like BPPFA would lead to a decrease in the ν(CO) frequency. The IR spectrum of a triosmium alkylidyne carbonyl cluster containing a BPPFA derivative displayed a ν(CO) absorption pattern similar to other related clusters. nih.gov
| Spectroscopic Data for a Triosmium-BPPFA Derivative Complex nih.gov | |
| Technique | Observed Shifts/Signals |
| ³¹P{¹H}-NMR (CD₂Cl₂) | δ -22.44 (s), 41.86 (s) |
| ¹H NMR | δ -19.92 (d, ³J(P-H) = 2.8 Hz, hydride signal) |
| IR (CH₂Cl₂) | ν(CO) 2082 (vs), 2038 (s), 2029 (s), 2000 (w), 1989 (w) cm⁻¹ |
| Mass Spectrometry (FAB) | m/z = 1463 [M]⁺ |
Structural Elucidation via X-ray Crystallography of BPPFA-Metal Complexes
While a specific X-ray crystal structure of a this compound complex with copper, ruthenium, or iridium was not found in the initial search, the crystal structure of a related triosmium alkylidyne carbonyl cluster containing a chiral ferrocenylphosphine ligand has been determined. mdpi.com In this complex, the BPPFA derivative coordinates to the metal cluster through one of its phosphorus atoms. mdpi.com The analysis established the absolute configuration and revealed a zwitterionic nature of the cluster complex. mdpi.com
The general structural features of metal complexes with chelating diphosphine ligands like BPPFA are well-established. For instance, palladium complexes with ferrocene-based pyridylphosphine ligands have been characterized by X-ray crystallography, revealing both P,N-chelate and bis-phosphine coordination modes. researchgate.net
The structural parameters obtained from X-ray crystallography are crucial for understanding the steric and electronic properties of the complexes and for rationalizing their catalytic activity and enantioselectivity.
| Crystallographic Data for a Triosmium-BPPFA Derivative Complex mdpi.com | |
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 12.015(3) |
| b (Å) | 16.513(4) |
| c (Å) | 13.111(3) |
| β (°) | 108.98(2) |
| V (ų) | 2459.1(10) |
| Z | 2 |
Applications in Asymmetric Catalysis
Asymmetric Hydrogenation Reactions
Catalyst systems incorporating (+)-(S)-(R)-BPPFA, particularly with rhodium and ruthenium, have been effectively employed in the asymmetric hydrogenation of a range of prochiral substrates, including dehydroamino acids, olefins, and ketones.
Rhodium complexes featuring the BPPFA ligand are effective catalysts for the asymmetric hydrogenation of α-(acylamino)acrylic acids and their derivatives, which are important precursors to optically active amino acids. thieme-connect.de For instance, the hydrogenation of α-acetamidocinnamic acid, a precursor to phenylalanine, using a rhodium catalyst with (S)-(R)-BPPFA, has been shown to produce the corresponding amino acid derivative with high optical yield. cmu.edu Research has indicated that the geometry of the olefinic substrate can significantly influence the optical yield of the product. thieme-connect.de In the rhodium-catalyzed hydrogenation of the (Z)-isomer of α-acetamidocinnamic acid, an enantiomeric excess of 93% was achieved. thieme-connect.detdx.catnih.gov
The table below presents findings from the asymmetric hydrogenation of α-acetamidocinnamic acid and its methyl ester using a Rh(I)-BPPFA catalyst system, illustrating the impact of substrate geometry on enantioselectivity. thieme-connect.de
Table 1: Asymmetric Hydrogenation of Dehydroamino Acid Derivatives with Rh(I)-(S)-(R)-BPPFA Catalyst
| Substrate | Product Configuration | Optical Yield (% ee) |
|---|---|---|
| (Z)-α-Acetamidocinnamic acid | S | 93 |
| (E)-α-Acetamidocinnamic acid | R | 48 |
| (Z)-α-Acetamidocinnamic acid methyl ester | S | 69 |
| (E)-α-Acetamidocinnamic acid methyl ester | R | 20 |
Data sourced from Yamamoto, K., Wakatsuki, J., & Sugimoto, R. (1980). thieme-connect.de
The application of BPPFA-metal complexes extends to the enantioselective hydrogenation of other prochiral olefins. scribd.com However, the effectiveness of the catalyst system is highly dependent on the specific olefin substrate. While highly functionalized olefins like amino acid precursors often yield high enantioselectivity, simpler olefinic acids may result in lower optical yields. thieme-connect.de
For example, the hydrogenation of itaconic acid and atropic acid catalyzed by a Rh(I)-BPPFA complex proceeds readily but with only moderate to low enantioselectivity. thieme-connect.de In contrast, when a Rhodium-(R)-(S)-BPPFA catalyst was applied to the hydrogenation of N-acetyl-2-butylindole, a five-membered heteroaromatic olefin, the reaction yielded the product quantitatively but with no enantioselectivity (0% ee). wikipedia.orgchemicalbook.com This highlights that the structural features of the substrate are critical for achieving high stereocontrol with this ligand.
Table 2: Asymmetric Hydrogenation of Prochiral Olefins with Rh(I)-(S)-(R)-BPPFA Catalyst
| Substrate | Product | Product Configuration | Optical Yield (% ee) |
|---|---|---|---|
| Itaconic Acid | α-Methylsuccinic acid | R | 18 |
| Atropic Acid | Hydratropic acid | S | 40 |
| N-acetyl-2-butylindole | N-acetyl-2-butylindoline | N/A | 0 |
Data for Itaconic Acid and Atropic Acid sourced from Yamamoto, K., et al. (1980). thieme-connect.de Data for N-acetyl-2-butylindole sourced from Kuwano, R. (2008). wikipedia.orgchemicalbook.com
In the realm of ketone hydrogenation, ruthenium catalysts combined with both a chiral diamine and a chiral diphosphine ligand have proven to be highly effective. The chirality of the BPPFA ligand can significantly influence the enantioselectivity of the reduction. In the hydrogenation of 1-acetonaphthone, a catalyst formed from a Ru(II) complex, (R,R)-Dpen, and (S,R)-BPPFA afforded the corresponding alcohol with an 80% enantiomeric excess. ethz.ch This result suggests a "matching" effect between the chirality of the BPPFA ligand and the diamine ligand. ethz.ch Conversely, using the diastereomeric (R,S)-BPPFA ligand resulted in a "mismatching" effect, leading to a much lower enantioselectivity of 28%. ethz.ch In both instances, the S-configured alcohol was the major product. ethz.ch
Table 3: Effect of BPPFA Diastereomers on Ru-Catalyzed Asymmetric Hydrogenation of 1-Acetonaphthone
| Diphosphine Ligand | Diamine Ligand | Product Configuration | Enantiomeric Excess (% ee) |
|---|---|---|---|
| (S,R)-BPPFA | (R,R)-Dpen | S | 80 |
| (R,S)-BPPFA | (R,R)-Dpen | S | 28 |
Data sourced from Subongkoj, S., et al. (2003). ethz.ch
Enantioselective Hydrogenation of Olefins
Asymmetric Cross-Coupling Reactions
This compound is also utilized as a ligand in palladium-catalyzed asymmetric cross-coupling reactions. Its bulky and electron-rich characteristics are well-suited for facilitating key steps in catalytic cycles, such as oxidative addition and reductive elimination.
The BPPFA ligand is employed in palladium-catalyzed amination reactions, commonly known as the Buchwald-Hartwig amination. In these transformations, BPPFA functions as a bulky, electron-rich ligand for the palladium catalyst, which facilitates the coupling of amines with aryl halides and tosylates to form C-N bonds. The reaction proceeds via a homogeneous catalyst system.
Palladium complexes incorporating the BPPFA ligand catalyze asymmetric allylic alkylation and substitution reactions (Tsuji-Trost type reactions). In these reactions, the chiral ligand environment dictates the facial selectivity of the nucleophilic attack on a π-allyl palladium intermediate. The ferrocene-based BPPFA ligands, developed by Hayashi and coworkers, can feature a side chain that may participate in directing the nucleophile.
A representative application is the palladium-catalyzed reaction of 1,3-diphenyl-2-propenyl acetate (B1210297) with a soft carbon nucleophile like sodium dimethyl malonate. When conducted with a catalyst system featuring (S,R)-BPPFA, the reaction proceeds with high yield and moderate enantioselectivity.
Table 4: Asymmetric Allylic Alkylation with a Pd-(S,R)-BPPFA Catalyst
| Allylic Substrate | Nucleophile | Yield (%) | Enantiomeric Excess (% ee) |
|---|---|---|---|
| 1,3-Diphenyl-2-propenyl acetate | Sodium dimethyl malonate | 95 | 49 |
Data sourced from Trost, B. M., & Van Vranken, D. L. (1996).
| Substrate | Disilane Reagent | Catalyst System | Product | Enantiomeric Excess (ee) | Yield |
| Allylic Chlorides | PhCl₂SiSiMe₃ | Palladium / this compound | Optically Active Allylsilanes | Up to 61% | High |
Hydrosilylation of Unsaturated Carbon-Carbon Bonds
The palladium-catalyzed asymmetric hydrosilylation of unsaturated carbon-carbon bonds represents a key method for synthesizing chiral allylsilanes. In a foundational study, the use of a palladium complex with a PPFA ligand, PdCl₂[(R)-(S)-PPFA], was effective for the hydrosilylation of cyclic olefins with dichloromethylsilane, even at very low catalyst loadings. sioc-journal.cn While this specific catalyst showed limited enantioselectivity and was not active with other silanes like trichlorosilane, it laid the groundwork for further developments. sioc-journal.cn Subsequent research demonstrated that modifying the palladium catalyst by introducing polyfluoroalkyl groups on the amine donor could enhance the catalytic activity, which was attributed to the improved solubility of the catalyst. sioc-journal.cn
In a different approach, the enantioselective cross-coupling reaction between vinyl bromide and (trimethylsilyl)benzylmagnesium bromide in the presence of PdCl₂[(R)-(S)-PPFA] yielded the corresponding chiral allylsilane with high enantioselectivity. sioc-journal.cn
Enantioselective C-H Functionalization
The direct functionalization of C-H bonds is a significant area of research in organic synthesis, and this compound has been instrumental in advancing enantioselective C-H functionalization reactions. acs.orgresearchgate.net
Dehydrogenative Silylation of C(sp³)–H Bonds
Catalytic Germylation of C(sp³)–H Bonds
A notable advancement in C-H functionalization has been the use of this compound in the catalytic germylation of C(sp³)–H bonds with dehydrogenation. vulcanchem.comacs.org This rhodium-catalyzed reaction represents an unprecedented transformation, expanding the scope of C-H activation chemistry. vulcanchem.comacs.org In one study, the combination of a rhodium complex with this compound successfully catalyzed the germylation of C(sp³)–H bonds to produce 2,3-dihydrobenzo[b]germoles in good yield. acs.org Specifically, the reaction to form spirogermabiindane using this compound resulted in a 68% yield, although the enantiomeric excess was low at 5%. snnu.edu.cn
| Reaction | Catalyst System | Product | Yield | Enantiomeric Excess (ee) |
| Germylation of C(sp³)–H Bonds | Rhodium / this compound | Spirogermabiindane | 68% | 5% |
Synthesis of Chiral Silacycles (e.g., Sila[n]helicenes, Spirosilabifluorenes)
The ligand this compound has been successfully employed in the rhodium-catalyzed synthesis of sila[n]helicenes through the dehydrogenative silylation of C-H bonds. vulcanchem.comunimi.itacs.orgnih.gov This method allows for the efficient preparation of these complex, helically chiral molecules. researchgate.netacs.orgnih.gov By using this compound as the ligand, the reaction temperature for the synthesis of a silahelicene could be lowered to 80°C while maintaining an excellent yield of 93%. vulcanchem.com This approach also enables the preparation of unsymmetrical sila[n]helicene derivatives without the need for an oxidant. acs.orgnih.gov The resulting sila researchgate.nethelicene is a rare example of a five-membered ring-fused researchgate.nethelicene that was isolated as a single pure enantiomer. acs.orgnih.gov
In the synthesis of chiral spirosilabifluorenes, a rhodium-catalyzed asymmetric approach involving the cyclization of bis(biphenylsilanes) has been developed. snnu.edu.cn While the C₂-symmetric bisphosphine ligand, (R)-BINAP, was found to be highly effective in controlling enantioselectivity, leading to excellent yields and high enantiomeric excess, the role of other ligands in similar transformations highlights the importance of ligand choice. snnu.edu.cn For instance, in the two-fold dehydrogenative C(sp³)–H bond silylation of a silane (B1218182) to form spirosilabiindane, various chiral phosphine (B1218219) ligands were evaluated. snnu.edu.cn
Other Asymmetric Transformations
Beyond the specific applications detailed above, this compound has been explored in other asymmetric transformations. For example, it has been used in rhodium-catalyzed asymmetric 1,4-addition reactions of arylboronic acids to cycloalkenones, although in some reported cases it resulted in poor enantioselectivity and low yields compared to other ligands like BINAP. researchgate.net It has also been investigated as a ligand in the catalytic asymmetric hydrogenation of certain indole (B1671886) derivatives, where it was found to be inactive, in contrast to other specialized phosphine ligands. In the context of aza-Morita–Baylis–Hillman type domino reactions, biaryl phosphines including this compound showed low catalytic activity. jst.go.jp
Intramolecular Heck Reactions
The intramolecular Heck reaction is a powerful method for constructing cyclic and polycyclic ring systems. wikipedia.org The choice of chiral ligand is critical for controlling the stereochemical outcome of these reactions when creating stereocenters. acs.org
In the context of asymmetric intramolecular Heck reactions, ligands structurally related to this compound have been investigated. For instance, in the palladium-catalyzed cyclization of a vinyl iodide to form an indolizidine core, a survey of various chiral diphosphine ligands was conducted. While the ligand (R)-(S)-BPPFOH, which features a hydroxyl group, provided the product in 74% enantiomeric excess (ee), the structurally similar BPPFA ligand was found to impart somewhat lower enantiocontrol in this specific transformation. acs.orguwindsor.ca Another study involving the asymmetric alkylation of meso-diacetate to produce an intermediate for epijasmonate reported that using (R)-(S)-BPPFA as the ligand resulted in a product with only 19% ee. tandfonline.com
Table 1: Ligand Effects on the Asymmetric Intramolecular Heck Cyclization of Vinyl Iodide 86
| Entry | Ligand | Yield (%) | ee of Product (%) |
|---|---|---|---|
| 1 | (R)-(S)-BPPFOH | 45 | 74 (S) |
| 2 | A BPPFA derivative (35a) | 62 | 52 (S) |
| 3 | Another BPPFA derivative (35b) | 79 | 45 (S) |
Data sourced from a study on the synthesis of indolizidine 88. uwindsor.ca
Cyclopropanation Reactions
Asymmetric cyclopropanation, particularly the copper-catalyzed reaction of olefins with diazo esters, is a fundamental method for synthesizing optically active cyclopropanes. koreascience.kr Chiral ferrocene (B1249389) ligands, including derivatives of BPPFA, have been employed in these reactions.
Research has shown that copper(I) complexes with ligands derived from BPPFA are effective catalysts for the cyclopropanation of various alkenes with diazo esters. koreascience.kr These catalysts exhibit exceptionally high diastereoselectivity, almost exclusively favoring the formation of trans isomers. koreascience.kr However, the enantioselectivity achieved with the BPPFA-derived ligands was generally low, though in specific combinations of olefin and diazo ester, high optical yields could be obtained. koreascience.kr For example, in the reaction between an olefin and ethyl diazoacetate, the diastereoselectivity (trans:cis ratio) and enantioselectivity (% ee of the trans isomer) are influenced by the specific ligand structure. koreascience.kr
Table 2: Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate Using Copper(I) and BPPFA-derived Ligands
| Ligand Structure | Yield (%) | Diastereoselectivity (trans:cis) | Enantioselectivity (% ee, trans) |
|---|---|---|---|
| BPPFA-NH₂ derived azaphosphinine (1a) | 85 | 99:1 | 35 |
| BPPFA-NH₂ derived phosphine (2b) | 82 | 98:2 | 28 |
Data adapted from studies on ferrocenediylazaphosphinines as ligands. koreascience.kr
Aldol (B89426) Reactions
The asymmetric aldol reaction is a cornerstone of organic synthesis for the stereoselective formation of β-hydroxy carbonyl compounds. Gold(I) complexes of chiral ferrocenylphosphine ligands, including this compound, have proven to be highly effective catalysts for the reaction between isocyanoacetates and aldehydes. iupac.org
These reactions produce optically active 2-oxazolines, which are precursors to chiral β-hydroxy-α-amino acids. The use of a gold(I) catalyst complexed with a modified BPPFA ligand containing a 2-morpholinoethylamino side chain resulted in excellent enantio- and diastereoselectivity. iupac.org For instance, the reaction of methyl isocyanoacetate with piperonal, catalyzed by a gold(I)- (R)-(S)-23 complex, yielded the corresponding oxazoline (B21484) with a 96:4 diastereomeric ratio and 98% ee for the major isomer. iupac.org In contrast, the use of the standard this compound ligand, which lacks the functionalized side chain, resulted in an almost racemic product. This highlights the critical role of the amino group on the side chain, which is thought to participate in the formation of the gold enolate, leading to a more organized transition state and thus higher stereoselectivity. iupac.org
Table 3: Gold-Catalyzed Asymmetric Aldol Reaction of Isocyanoacetates with Aldehydes
| Aldehyde | Ligand | Diastereoselectivity (trans:cis) | Enantioselectivity (% ee, trans) |
|---|---|---|---|
| Benzaldehyde | Modified BPPFA (18a) | 91:9 | 95 |
| Piperonal | Modified BPPFA (23) | 96:4 | 98 |
| Benzaldehyde | This compound (2a) | - | ~0 |
Data from studies on asymmetric synthesis catalyzed by chiral ferrocenylphosphine-metal complexes. iupac.org
Mechanistic Investigations of Bppfa Catalyzed Asymmetric Reactions
Elucidation of Catalytic Cycles
The catalytic cycles in BPPFA-involved reactions are fundamental to understanding how the catalyst operates. In rhodium-catalyzed conjugate addition reactions, for instance, a detailed mechanistic cycle has been established. wiley-vch.de This cycle typically involves several key intermediates, including a hydroxyrhodium complex, a phenylrhodium species, and an oxa-π-allylrhodium (rhodium-enolate) complex. wiley-vch.de Throughout this cycle, the rhodium center maintains a +I oxidation state. wiley-vch.de The specific steps can include oxidative insertion, transmetalation, and reductive elimination, with the ligand influencing the rate and selectivity of each step. pnas.orgscribd.com
In palladium-catalyzed [3+2] cycloaddition reactions of trimethylenemethane (TMM) with imines, the proposed catalytic cycle begins with the in situ generation of a zwitterionic Pd-TMM intermediate. nih.gov This is followed by the addition of this nucleophilic complex to the imine, leading to a zwitterionic intermediate which then collapses to form the pyrrolidine (B122466) product. nih.gov The entire process is believed to be stepwise. nih.gov
Research has also pointed to the importance of certain functional groups on the BPPFA ligand in facilitating key steps of the catalytic cycle. For example, the alkylamino group in the (R)-(S)-BPPFA ligand has been shown to promote reactions efficiently, a feature absent in ligands like dppf. vulcanchem.com This is supported by experiments where the addition of triethylamine (B128534) to reactions using dppf as a ligand improved yields, suggesting the amino group plays a crucial role. vulcanchem.com
Role of Ligand Structure in Chiral Induction
The unique structural characteristics of (+)-(S)-(R)-BPPFA are central to its ability to induce chirality in catalytic reactions. The ligand's bulky, electron-rich nature creates a distinct chiral environment when coordinated to a metal center, which is crucial for stereoselectivity. vulcanchem.com The ferrocenyl backbone provides rigidity, while the phosphine (B1218219) groups are oriented in a specific spatial arrangement. vulcanchem.com
Influence of Steric and Electronic Properties of the Ligand
The steric and electronic properties of phosphine ligands like BPPFA are critical in determining the outcome of asymmetric reactions. acs.orgresearchgate.net The ability to fine-tune these properties allows for control over the reactivity and selectivity of the catalytic system. uwindsor.ca
Steric Effects: The bulkiness of the ligand influences the stability of metal-olefin complexes and can direct the approach of substrates. acs.org Increasing the steric profile of the ligand can dramatically impact enantioselectivity. caltech.edu For instance, in certain reactions, increasing the steric bulk of a substituent on the ligand backbone from a methyl to a tert-butyl group has been shown to significantly raise the enantiomeric excess (ee). caltech.edu The relative size of the two phosphine groups in ferrocenyl ligands is also important for achieving maximal enantioselectivity. pnas.org
Electronic Effects: The electronic properties of the ligand, specifically its electron-donating or withdrawing nature, affect the stability of intermediates and the rates of key steps in the catalytic cycle. acs.org Electron-rich phosphines are often required for maximum reactivity. pnas.org The electron-rich nature of BPPFA contributes to its effectiveness in creating a chiral environment that favors the formation of one enantiomer. vulcanchem.com
The interplay between steric and electronic effects is complex and crucial for high enantioselectivity. The design of effective chiral ligands often involves optimizing both of these factors. researchgate.net
Planar Chirality Effects
Ferrocene-based ligands like BPPFA possess planar chirality, which arises from the non-symmetrical substitution pattern on the cyclopentadienyl (B1206354) rings. mdpi.commdpi.com This feature plays a significant role in asymmetric induction.
Studies comparing diastereomeric ligands with the same central chirality but opposite planar chirality have revealed the significant impact of this element. pnas.orgpnas.org In some cases, changing only the planar chirality can reverse the sense of induction, leading to the formation of the opposite enantiomer. pnas.orgpnas.org This indicates that planar chirality can be the dominant factor in determining the absolute configuration of the product. pnas.org However, for optimal enantioselectivity, the central chirality must be matched with the planar chirality. pnas.orgpnas.org The combination of both central and planar chirality in BPPFA contributes to its exceptional ability to control the stereochemical outcome of reactions. vulcanchem.com
Identification of Key Intermediates
The identification of key intermediates is crucial for understanding reaction mechanisms. In many transition metal-catalyzed reactions, the active catalytic species is often short-lived and present in low concentrations, making its direct observation challenging. scribd.com However, various spectroscopic and experimental techniques have been employed to identify and characterize intermediates in BPPFA-catalyzed reactions.
In the context of rhodium-catalyzed conjugate additions, identifiable intermediates include hydroxyrhodium, phenylrhodium, and oxa-π-allylrhodium complexes. wiley-vch.de For palladium-catalyzed cycloadditions, a zwitterionic Pd-TMM intermediate is proposed. nih.gov The stability and reactivity of these intermediates are influenced by the BPPFA ligand.
In some systems, the formation of five-membered chelate structures can stabilize the organometallic complex and prevent side reactions like β-hydride elimination. acs.org The study of these intermediates provides valuable insights into how the ligand controls the reaction pathway and ultimately the stereochemical outcome.
Stereochemical Models and Enantioselection Mechanisms
To rationalize the observed enantioselectivity in BPPFA-catalyzed reactions, stereochemical models have been proposed. These models often consider the three-dimensional structure of the catalyst-substrate complex in the transition state of the enantioselectivity-determining step.
One proposed model for enantioselection in reactions catalyzed by rhodium complexes with chiral diphosphine ligands like BINAP involves a skewed structure where one part of the coordination site is blocked by a phenyl ring of the ligand, leaving an open space for the substrate to approach from a specific direction. wiley-vch.de Similar models can be applied to BPPFA, where the bulky diphenylphosphino groups and the chiral backbone create a well-defined chiral pocket around the metal center.
The interaction between the ligand and the substrate is key. For example, in some allylation reactions, the interaction between a hydroxyl group on the ligand side chain and the nucleophilic reagent is believed to be the cause of high enantioselectivity. webofproceedings.org
Transition State Analysis
Transition state analysis is a powerful tool for understanding the origin of enantioselectivity. caltech.edu By comparing the energies of the diastereomeric transition states leading to the two possible enantiomers, one can predict which product will be favored.
In many asymmetric catalytic reactions, the stereochemical outcome is determined in a single, chirality-determining transition state. scribd.com The BPPFA ligand plays a crucial role in differentiating the energies of these transition states. The steric and electronic properties of the ligand, as well as its planar and central chirality, all contribute to stabilizing one transition state over the other. pnas.orgvulcanchem.com For example, the greater steric hindrance between the aromatic rings of the ligand and the substrate in one transition state can lead to the preferential formation of the other enantiomer.
The development of detailed transition state models, often aided by computational studies, is essential for a deep understanding of the enantioselection mechanism and for the rational design of new and improved chiral catalysts. acs.org
Double Inversion Mechanism in Allylic Alkylations
The first step is the oxidative addition of the allylic substrate to a Pd(0) complex, which proceeds with inversion of configuration to form a η³-allyl-Pd(II) intermediate. nih.govresearchgate.net The chiral ligand, in this case, BPPFA, is bound to the palladium center, creating a chiral pocket around the allyl moiety. The second step is the nucleophilic attack on the η³-allyl ligand. For soft nucleophiles, this attack typically occurs on the face of the allyl group opposite to the palladium atom, leading to a second inversion of configuration. acs.org The net result of these two inversions is the formation of the product with retention of stereochemistry relative to the starting material.
While the double inversion model is a powerful predictive tool, the actual stereochemical course can be complex. acs.org The ability of the chiral ligand to control not only the enantioselectivity but also the regioselectivity of the nucleophilic attack is a critical aspect of these reactions. acs.org The specific structure of the BPPFA ligand, with its combination of planar and central chirality, dictates the precise three-dimensional environment that guides the incoming nucleophile, leading to the observed high levels of asymmetric induction. mdpi.com It is the ligand's capacity to create a highly differentiated space around the allyl-palladium intermediate that allows for the selective formation of one enantiomer of the product.
Effects of Reaction Parameters on Enantioselectivity and Yield
The success of asymmetric reactions catalyzed by metal complexes of this compound is highly dependent on the careful optimization of various reaction parameters. These parameters, including catalyst loading, temperature, solvent, and the presence of additives, can have a profound impact on both the yield and the enantiomeric excess (ee) of the product. vulcanchem.com
Catalyst Loading
The amount of catalyst used, or catalyst loading, is a critical parameter that can influence the efficiency and practicality of an asymmetric transformation. While lower catalyst loadings are generally desirable from an economic and environmental standpoint, there is often a trade-off between catalyst concentration and reaction performance.
In some cases, very low catalyst loadings can be employed without a significant loss of enantioselectivity or yield. For example, in certain rhodium-catalyzed asymmetric ring-opening reactions, catalyst loadings as low as 0.01 mol % have been successfully used. pnas.org However, in other systems, a higher catalyst loading may be necessary to achieve optimal results. For instance, in a rhodium-catalyzed enantioselective C(sp³)–H bond silylation, increasing the catalyst loading was found to improve the yield from moderate to good (75%) while maintaining the enantioselectivity. acs.org
Conversely, there are instances where high catalyst concentrations on a support surface can lead to higher reaction rates, whereas no observable reaction occurs at lower concentrations. This suggests that for certain systems, a minimum catalyst concentration is required to initiate the catalytic cycle effectively. The optimal catalyst loading is therefore specific to the reaction being performed and must be determined empirically.
| Entry | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1 | Standard | Moderate | 39 |
| 2 | Increased | 75 | 39 |
Temperature Effects
Temperature is a fundamental parameter that can significantly affect the rate and selectivity of a chemical reaction. In asymmetric catalysis, its influence on enantioselectivity is of particular importance. Generally, lower temperatures are favored for achieving higher enantioselectivity, as this can enhance the energy difference between the diastereomeric transition states leading to the two enantiomers of the product.
However, the relationship between temperature and enantioselectivity is not always straightforward. In some cases, an unusual temperature effect has been observed where enantioselectivity increases with an increase in temperature. nih.govrsc.org This can occur if a change in the rate-determining step of the catalytic cycle happens at different temperatures. rsc.org
For BPPFA-catalyzed reactions, the optimal temperature is highly substrate and reaction-dependent. For instance, in a rhodium-catalyzed dehydrogenative silylation, using (R)-(S)-BPPFA as the ligand allowed for a decrease in the reaction temperature to 80°C while still achieving an excellent yield of 93%. vulcanchem.com In other systems, such as the nickel-catalyzed asymmetric rearrangement of a cyclopropane, a dramatic temperature effect on both the enantiopurity and the absolute configuration of the product was noted. researchgate.netresearchgate.net Therefore, temperature must be carefully screened for each specific application to find the optimal balance between reaction rate, yield, and enantioselectivity.
| Ligand | Temperature (°C) | Yield (%) |
|---|---|---|
| (R)-(S)-BPPFA | 80 | 93 |
Solvent Effects
The choice of solvent can have a dramatic impact on the outcome of an asymmetric reaction, influencing both yield and enantioselectivity. researchgate.net The solvent can affect the solubility of the catalyst and reactants, the stability of intermediates, and the energy of transition states.
In palladium-catalyzed asymmetric hydrogenation of γ-fluorinated iminoesters, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) led to a significant improvement in both product yield and enantioselectivity (up to 91% ee). dicp.ac.cn It is proposed that weakly nucleophilic and less coordinative alcohols like TFE are favorable for this type of reaction. dicp.ac.cn Similarly, in palladium-catalyzed allylic substitution reactions using a BPPFA-Pd complex, conducting the reaction in the ionic liquid [bmim][PF6] resulted in a higher enantiomeric excess (68% ee) compared to the reaction in a conventional organic solvent like THF (40% ee). koreascience.kr This highlights the potential of ionic liquids to enhance catalytic performance. koreascience.kr The effect of the solvent is complex and can be influenced by factors such as its polarity, coordinating ability, and basicity. researchgate.net
| Solvent | Enantiomeric Excess (ee, %) |
|---|---|
| THF | 40 |
| [bmim][PF6] | 68 |
Additive Impact (e.g., Hydrogen Acceptors)
Additives are often used in catalytic reactions to improve performance by influencing the catalytic cycle in various ways. In the context of dehydrogenative reactions, hydrogen acceptors are frequently employed to facilitate the removal of hydrogen gas, thereby driving the reaction forward.
In a rhodium-catalyzed C(sp³)–H bond silylation, the addition of a hydrogen acceptor like 3,3-dimethyl-1-butene (B1661986) allowed for a significantly reduced reaction temperature and increased conversion and yield. snnu.edu.cn However, the impact of additives is not universally positive. In the synthesis of a chiral spirogermabiindane using a rhodium catalyst with (R)-(S)-BPPFA as the ligand, the addition of a hydrogen acceptor did not lead to improved yields. snnu.edu.cn
The role of additives can also be more subtle. In some ruthenium-catalyzed asymmetric hydrogenations, the combination of a chiral diphosphine like BPPFA with a chiral diamine can lead to either a synergistic or antagonistic effect on enantioselectivity, depending on the specific pairing of the enantiomers of the two chiral components. For example, combining (S,R)-BPPFA with (R,R)-DPEN resulted in an increased ee of 80%, while using (R,S)-BPPFA with the same diamine led to a much lower ee of 28%. This demonstrates the complex interplay that can exist between different chiral components in a catalytic system.
| Diphosphine Ligand | Chiral Diamine | Enantiomeric Excess (ee, %) |
|---|---|---|
| (S,R)-BPPFA | (R,R)-DPEN | 80 |
| (R,S)-BPPFA | (R,R)-DPEN | 28 |
Comparative Studies and Ligand Structure Performance Relationships
Comparison with Other Chiral Ferrocenylphosphine Ligands (e.g., PPFA)
The development of chiral ferrocenylphosphines, such as (+)-(S)-(R)-BPPFA and its precursor (S)-(R)-PPFA, marked a significant advancement in asymmetric catalysis. oup.comwiley-vch.de These ligands derive their chirality from a combination of a stereogenic carbon center in the ethylamine (B1201723) side chain and planar chirality from the 1,2-disubstituted ferrocene (B1249389) backbone. oup.comoup.com
A key distinction between BPPFA and PPFA is the presence of an additional diphenylphosphino group on the second cyclopentadienyl (B1206354) ring of the ferrocene core in BPPFA, making it a diphosphine ligand. oup.comcaltech.edu This structural difference often leads to different coordination modes and catalytic behaviors. For instance, in some cross-coupling reactions, it has been suggested that both PPFA (a P,N-ligand) and BPPFA (a P,P-ligand) might coordinate to the metal center in a similar P-N fashion, which could explain the comparable enantiomeric excesses observed in certain cases. acs.org
Structure-activity relationship studies have underscored the importance of the planar chirality of the ferrocene scaffold, which often plays a dominant role in determining enantioselectivity. acs.org The dimethylamino group on the side chain is also crucial, as its coordinating ability is thought to facilitate key steps in the catalytic cycle. caltech.eduacs.orgvulcanchem.com Modifications to this amino group can significantly impact the enantioselectivity of the reaction. acs.org Conversely, replacing the dimethylamino group with a methoxy (B1213986) group or removing it entirely leads to a notable drop in enantiomeric excess, highlighting the functional importance of the amino moiety. caltech.eduacs.org
In specific applications, such as the nickel-catalyzed cross-coupling of α-methylbenzyl Grignard reagent with vinyl bromide, the diphosphine BPPFA provided the product with a 65% enantiomeric excess (ee), a result similar to the 63% ee achieved with the monophosphine PPFA. acs.org This similarity suggests that in this particular reaction, BPPFA may also be acting in a P-N bidentate fashion. acs.org However, in other reactions like gold-catalyzed asymmetric aldol (B89426) reactions, the diphosphine nature of BPPFA is critical, though ligands with additional functional groups on the side chain have shown even greater efficacy. ethz.chiupac.org
| Ligand | Key Structural Feature | Application Example | Enantiomeric Excess (ee) | Reference |
| This compound | Diphosphine, Planar & Central Chirality | Ni-catalyzed cross-coupling | 65% | acs.org |
| (S)-(R)-PPFA | Monophosphine (P,N-ligand), Planar & Central Chirality | Ni-catalyzed cross-coupling | 63% | acs.org |
| FcPN | Monophosphine, Planar Chirality only | Ni-catalyzed cross-coupling | 60% | acs.org |
| EPPF | Monophosphine, Lacks amino group | Ni-catalyzed cross-coupling | 4% | acs.org |
This table presents selected data to illustrate the structure-performance relationship and is not exhaustive.
Comparative Analysis with Non-Ferrocene Based Chiral Phosphine (B1218219) Ligands (e.g., BINAP, SEGPHOS, Josiphos)
When compared to widely-used non-ferrocene based chiral phosphine ligands, this compound exhibits distinct performance characteristics depending on the specific catalytic transformation.
Josiphos , another prominent ferrocene-based diphosphine ligand, is often compared to BPPFA. A key structural feature of Josiphos ligands is the direct attachment of the phosphine groups to the cyclopentadienyl rings without the ethylamine side chain characteristic of BPPFA. ethz.ch In many catalytic reactions, Josiphos ligands have demonstrated superior performance. ethz.ch For example, in the ruthenium-catalyzed asymmetric hydrogenation of 3-substituted benzisoxazoles, the Josiphos-based catalyst yielded the product with a low enantiomeric excess (3% ee), while the BPPFA-based catalyst was also largely ineffective, primarily facilitating the initial bond cleavage but not the subsequent hydrogenation. mdpi.comnih.gov
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a classic C2-symmetric biaryl diphosphine ligand known for its conformational rigidity. tib.eu In the aforementioned Ru-catalyzed hydrogenation of benzisoxazoles, the BINAP-based catalyst, while slow, was competent in reducing the C=N bond, affording the product with 17% ee. mdpi.comnih.gov In contrast, BPPFA and other ferrocenyl ligands were ineffective for the full reduction. mdpi.comnih.gov In a different reaction, the Rh-catalyzed synthesis of spirogermabiindane, (R)-(S)-BPPFA was found to be the best-performing ligand among a variety of chiral phosphines, although it still resulted in a low enantioselectivity of 5% ee. snnu.edu.cn
SEGPHOS is another important class of biaryl diphosphine ligands. In the Rh-catalyzed dehydrogenative silylation of C(sp3)–H bonds, bulky and electron-rich SEGPHOS derivatives were highly effective, selectively promoting the desired reaction over competing hydrosilylation. acs.orgacs.org In this context, while BPPFA was tested, it led to a mixture of products. acs.org
The performance of these ligands can be highly substrate- and reaction-dependent. For instance, in the catalytic asymmetric hydrogenation of certain indole (B1671886) derivatives, both BPPFA and BINAP resulted in the formation of a nearly racemic product (0-1% ee), whereas a different type of ligand, PhTRAP, showed high enantioselectivity. This highlights that no single ligand is universally superior, and the choice of ligand is crucial for achieving high stereoselectivity in a given transformation. thieme-connect.de
| Ligand | Ligand Class | Application Example | Enantiomeric Excess (ee) | Reference |
| This compound | Ferrocenyl Diphosphine | Ru-catalyzed hydrogenation of benzisoxazoles | <20% | mdpi.comnih.gov |
| Josiphos | Ferrocenyl Diphosphine | Ru-catalyzed hydrogenation of benzisoxazoles | 3% (R) | mdpi.comnih.gov |
| BINAP | Biaryl Diphosphine | Ru-catalyzed hydrogenation of benzisoxazoles | 17% (R) | mdpi.comnih.gov |
| This compound | Ferrocenyl Diphosphine | Rh-catalyzed hydrogenation of N-acetylindoles | 0% | |
| BINAP | Biaryl Diphosphine | Rh-catalyzed hydrogenation of N-acetylindoles | 1% (S) | |
| SEGPHOS | Biaryl Diphosphine | Rh-catalyzed C(sp3)–H silylation | N/A (focus on chemoselectivity) | acs.orgacs.org |
This table provides a comparative overview of ligand performance in specific reactions. N/A indicates that the primary metric for comparison in the cited source was not enantiomeric excess.
Rational Ligand Design Principles Based on this compound Performance
The extensive studies on this compound and its analogues have furnished key principles for the rational design of new chiral ligands.
Modular Structure and Tunability : The ferrocene scaffold is a highly versatile platform. wiley-vch.de The ease of modifying both the side chain and the cyclopentadienyl rings allows for systematic tuning of the ligand's steric and electronic properties. iupac.orgthieme-connect.de The performance of BPPFA underscores the benefit of a modular design where different chiral elements and functional groups can be combined to optimize catalytic activity and selectivity for a specific reaction. ethz.chthieme-connect.de
Importance of Multiple Chiral Elements : BPPFA possesses both central and planar chirality. oup.comcaltech.edu Structure-activity relationship studies have consistently shown that the planar chirality of the ferrocene backbone is a dominant factor in achieving high enantioselectivity. acs.org This suggests that incorporating planar chirality is a powerful strategy in ligand design.
Role of Cooperative Functionality : The dimethylamino group in the side chain of BPPFA is not merely a structural component but an active participant in the catalytic cycle. acs.orgvulcanchem.com Its ability to coordinate to the metal or interact with the substrate is crucial for high efficiency. acs.orgiupac.org This highlights a key design principle: the incorporation of functional groups that can cooperate with the primary coordinating atoms (phosphines) to stabilize transition states or facilitate key reaction steps. ethz.ch
These principles, derived from the study of BPPFA and its comparisons with other ligand families, continue to guide the development of new, more efficient, and selective chiral ligands for a broad range of asymmetric transformations.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of BPPFA and its Metal Complexes
Quantum chemical calculations, such as Density Functional Theory (DFT), are pivotal in understanding the properties of (+)-(S)-(R)-BPPFA and its coordination complexes with various transition metals. diva-portal.orgnih.gov These computational approaches allow for the detailed analysis of molecular geometries, electronic structures, and spectroscopic properties that are often difficult to probe experimentally. nih.govmdpi.com
A key area of investigation is the "bite angle" of diphosphine ligands like BPPFA, which refers to the P-M-P angle in a metal complex (where M is the metal center). This geometric parameter is crucial as it influences the steric and electronic environment around the metal, which in turn affects catalytic activity and selectivity. Systematic database searches and molecular modeling indicate that for many diphosphine ligands, these bite angles fall within surprisingly narrow ranges. Computational methods, ranging from molecular modeling to high-level ab initio or DFT calculations, are used to determine these preferred geometries.
Quantum chemical methods are also employed to calculate spectroscopic parameters, such as ³¹P NMR chemical shifts. nih.gov Studies on platinum(II) complexes with P-donor ligands have tested various combinations of DFT functionals (e.g., BP86, B3LYP, PBE0) and basis sets to find the most accurate and practical method for predicting these shifts, providing a valuable reference for characterizing BPPFA-metal complexes. nih.gov Furthermore, DFT calculations can elucidate steric effects; for instance, they can model the steric bulk presented by a ligand, which helps explain the observed distribution of diastereomers in the products. diva-portal.org
Table 1: Computational Methods in BPPFA-Complex Characterization
| Computational Goal | Method(s) | Key Parameter(s) Investigated | Reference(s) |
|---|---|---|---|
| Geometric Optimization | Density Functional Theory (DFT), Molecular Modeling | Ligand Bite Angle (P-M-P), Molecular Geometry | |
| Spectroscopic Prediction | Density Functional Theory (DFT) | ³¹P NMR Chemical Shifts | nih.gov |
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry plays a central role in mapping the intricate pathways of chemical reactions catalyzed by BPPFA-metal complexes. researchgate.net The study of a reaction mechanism involves locating the stable molecules (reactants, products, intermediates) and, crucially, the transition states that connect them on the potential energy surface (PES). researchgate.net A transition state corresponds to a first-order saddle point on the PES and represents the energy barrier of a reaction step. researchgate.net
To confirm that a calculated transition state indeed connects the intended reactants and products, chemists often perform Intrinsic Reaction Coordinate (IRC) calculations. researchgate.net These calculations trace the minimum energy path downhill from the transition state structure, ensuring it leads to the correct energy minima on the potential energy surface. researchgate.net
Table 2: Key Steps in Computational Modeling of Reaction Mechanisms
| Step | Description | Computational Technique(s) | Reference(s) |
|---|---|---|---|
| Geometry Optimization | Locating energy minima on the potential energy surface corresponding to reactants, intermediates, and products. | Minimization Algorithms | researchgate.net |
| Transition State Search | Locating first-order saddle points on the potential energy surface, which represent the energy barrier for a reaction. | LST/QST, Nudged Elastic Band (NEB) | researchgate.net |
| Pathway Verification | Confirming that a transition state connects the correct reactants and products. | Intrinsic Reaction Coordinate (IRC) Following | researchgate.net |
| Mechanism Elucidation | Comparing the energetics of different proposed reaction pathways to determine the most likely mechanism. | DFT Energy Calculations, Molecular Dynamics (MD) | acs.orgnih.gov |
Prediction and Analysis of Enantioselectivity
A primary goal of using chiral ligands like this compound is to achieve high enantioselectivity. Computational modeling provides powerful tools to predict and understand the origins of this stereochemical control. The enantioselectivity of a reaction is determined by the difference in the activation energies (free energy) of the pathways leading to the two different enantiomeric products. acs.org
Computational studies can correlate the calculated energy difference between the two diastereomeric transition states—the transition states leading to the (R) and (S) products—with the experimentally observed enantiomeric excess (ee). acs.org The lower-energy transition state corresponds to the major product enantiomer. This approach was successfully used in a nickel-catalyzed reaction where the enantioselectivity was linked to the free energy difference between the two transition states for the reductive elimination step. acs.org
Models for predicting the absolute configuration of a product often rely on minimizing steric interactions in the transition state. diva-portal.org For instance, a model for asymmetric hydrogenation predicts that the substrate will orient itself to place its smallest substituent in the most sterically crowded quadrant of the catalyst's coordination sphere. diva-portal.org Other subtle interactions, such as hydrogen bonding between the ligand and a substrate, can also significantly influence enantioselection, and these interactions can be modeled computationally to explain observed results. acs.org The ligand bite angle is another critical factor, with a clear correlation observed between this angle and the selectivity in numerous catalytic reactions.
Table 3: Factors Influencing Enantioselectivity Analyzed by Computation
| Factor | Method of Analysis | Predicted Outcome | Reference(s) |
|---|---|---|---|
| Transition State Energies | Calculation of the free energy difference (ΔΔG‡) between diastereomeric transition states. | The enantiomeric ratio (R/S) of the product. | acs.org |
| Steric Interactions | Building a qualitative model of the catalyst-substrate complex to minimize steric clash. | The absolute configuration of the major product. | diva-portal.org |
| Non-covalent Interactions | Modeling interactions such as hydrogen bonding between the ligand and substrate. | Higher enantioselection due to more rigid transition state geometry. | acs.org |
| Ligand Bite Angle | Correlating the P-M-P angle with experimental selectivity data. | Prediction of optimal ligand geometry for high selectivity. | |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes to (+)-(S)-(R)-BPPFA Derivatives
The foundational synthesis of chiral ferrocenylphosphines, including BPPFA, was established via the diastereoselective lithiation of optically resolved N,N-dimethyl-1-ferrocenylethylamine. oup.comoup.comresearchgate.net This cornerstone methodology has paved the way for numerous derivatives. A significant area of ongoing research is the modification of the ligand's structure to fine-tune its steric and electronic properties, thereby enhancing its catalytic performance in specific reactions.
Key strategies for creating novel derivatives include:
Side-Chain Modification: The 1-(dimethylamino)ethyl group on the BPPFA backbone can be stereospecifically converted into a variety of other functional groups. oup.com Nucleophilic substitution reactions, proceeding through an acetate (B1210297) derivative intermediate, allow for the introduction of different amino groups, as well as methoxy (B1213986) and hydroxy functionalities, with retention of configuration. oup.comoup.com
Phosphine (B1218219) Group Alteration: Research has explored the synthesis of derivatives by modifying the diphenylphosphino groups, which directly influence the ligand's electronic nature and steric bulk. researchgate.net
Ionic Tagging: To improve catalyst recyclability, a significant challenge in homogeneous catalysis, researchers have developed methods to attach ionic liquid fragments to the BPPFA framework. mdpi.com One reported synthesis starts with BPPFA and, through a series of steps including amino group conversion and bridge chain introduction, yields an imidazolium-tagged bisphosphine ferrocene (B1249389) ligand. mdpi.com This modification enhances the solubility of the ligand and its metal complexes in ionic liquids, facilitating catalyst recovery and reuse. mdpi.com
These synthetic efforts are crucial for creating a library of BPPFA-type ligands, each tailored for optimal performance in different catalytic environments.
Exploration of New Catalytic Applications
While this compound is well-established in certain asymmetric reactions, its full potential is still being uncovered. A major thrust of current research is to apply this ligand to new and challenging catalytic transformations, particularly in the realm of C-H bond functionalization.
Recent breakthroughs and emerging applications include:
Dehydrogenative Silylation and Germylation: The rhodium-BPPFA catalytic system has demonstrated remarkable efficiency in the dehydrogenative silylation of C-H bonds for the synthesis of sila[n]helicenes. vulcanchem.comnih.gov This method allows for the preparation of unsymmetrical sila[n]helicene derivatives without the need for an oxidant. nih.gov Furthermore, the use of (R)-(S)-BPPFA has enabled the catalytic germylation of unactivated C(sp³)–H bonds with dehydrogenation, a significant advance in C-H functionalization. vulcanchem.comacs.org The ligand's unique electronic and steric properties are believed to create an accelerating effect in these rhodium-catalyzed reactions. vulcanchem.com
Enantioselective Amination: The bulky and electron-rich nature of BPPFA makes it an effective ligand for enantioselective amination reactions involving aryl halides and tosylates, enabling precise control over the formation of chiral carbon-nitrogen bonds. vulcanchem.comchemicalbook.com
Ring-Opening Reactions: Although some ferrocenyl ligands like BPPFA are only moderately effective compared to others in the asymmetric ring opening (ARO) of oxabicyclic alkenes, there is potential for optimization. pnas.org In one study, a rhodium catalyst with BPPFA gave the ring-opened product in 83% yield and 73% enantiomeric excess (ee). pnas.org
The exploration of new metal-BPPFA complexes is a promising avenue for discovering novel transformations and expanding the substrate scope for existing ones. vulcanchem.com
| Catalytic Reaction | Metal Catalyst | Key Finding | Reference |
|---|---|---|---|
| Dehydrogenative Silylation of C-H Bonds | Rhodium | Enables efficient synthesis of sila[n]helicenes, with one product achieving a 93% yield. | vulcanchem.comnih.gov |
| Catalytic Germylation of C(sp³)–H Bonds | Rhodium | Achieved unprecedented catalytic germylation with dehydrogenation. | acs.org |
| Enantioselective Amination | Not Specified | Effective for reactions of aryl halides and tosylates due to the ligand's bulky, electron-rich structure. | vulcanchem.comchemicalbook.com |
| Asymmetric Ring Opening | Rhodium | Moderately effective, yielding product with 83% yield and 73% ee in a specific reaction. | pnas.org |
Advanced Mechanistic Insights through Modern Analytical Techniques
A deeper understanding of reaction mechanisms is critical for the rational design of more efficient catalysts. Modern analytical techniques are being employed to elucidate the intricate steps of catalytic cycles involving BPPFA ligands. Mechanistic studies have revealed that the alkylamino group in the BPPFA structure plays a crucial role in promoting reactions efficiently. vulcanchem.com
Variable-temperature NMR spectroscopy has been particularly insightful. Studies on palladium complexes with BPPFA have provided evidence for a dynamic coordination behavior. acs.org These investigations have shown that a shift from the typical P,P-coordination to a P,N-coordination is a feasible process, leading to the formation of polynuclear palladium species. acs.org Furthermore, these NMR studies have revealed Pd-N interactions that involve an unprecedented terdentate κ³-N,P,P chelation of the BPPFA ligand to a palladium center. acs.org Such detailed structural and dynamic information helps explain the reactivity and selectivity observed in catalysis and provides a foundation for optimizing reaction conditions. vulcanchem.com While many reactions using ferrocene-based ligands like BPPFA are highly successful, the active catalyst is often not isolated or fully identified, making these mechanistic studies particularly valuable. mdpi.com
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The principles of green chemistry are increasingly influencing catalyst and process design. Future developments with BPPFA-type ligands are expected to align with these principles, focusing on catalyst recyclability and integration with continuous manufacturing technologies like flow chemistry. smolecule.comnih.gov
The development of ionic-liquid-supported BPPFA ligands is a step in this direction. mdpi.com By "tagging" the ligand, it can be immobilized in an ionic liquid phase, allowing for easier separation from the product stream and potential reuse, which is a key advantage in both batch and flow processes. mdpi.com While direct, extensive reports on using BPPFA in flow reactors are still emerging, the development of such recyclable catalytic systems is a prerequisite for their successful implementation in continuous-flow synthesis. nih.gov Flow chemistry offers advantages such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for process automation and scalability, making the adaptation of highly selective catalysts like BPPFA an attractive goal. nih.gov
Computational Design of Next-Generation BPPFA-Type Ligands
The rational design of new ligands is being accelerated by advances in computational chemistry. researchgate.net While historically ligand development has relied heavily on experimental screening, computational methods now allow for the in silico design and evaluation of new ligand structures before they are synthesized in the lab. This approach saves significant time and resources.
For phosphine ligands, computational studies can predict how modifications to the ligand's structure (e.g., altering substituent groups on the phosphorus atoms or the ferrocene backbone) will affect its electronic and steric profile. researchgate.net These properties, in turn, dictate the ligand's coordination to the metal center and its subsequent catalytic activity and enantioselectivity. Researchers can build computational models to screen virtual libraries of BPPFA derivatives for promising candidates in specific reactions, such as identifying ligands that could lead to higher enantioselectivity in Markovnikov hydroboration. researchgate.net This synergy between computational prediction and experimental validation is a powerful paradigm for discovering the next generation of high-performance, P-chiral phosphine ligands based on the BPPFA scaffold. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
